Cas no 2085262-87-7 (2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine)
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine Chemical and Physical Properties
Names and Identifiers
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- 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
- 2-([1,1'-Biphenyl]-4-yl)-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
- C1(=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC(=CC=C1)Cl)C1=CC=CC=C1)C1=CC=CC=C1
- 2-(3-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
- 2-{[1,1'-biphenyl]-4-yl}-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
- SCHEMBL18921873
- DB-163667
- F71494
- 2085262-87-7
- BS-46270
- 2-[1,1'-Biphenyl]-4-yl-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
-
- Inchi: 1S/C27H18ClN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H
- InChI Key: RTQGBLVWKHLKDA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NC(C2C=CC=CC=2)=NC(C2C=CC(=CC=2)C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 419.1189253 g/mol
- Monoisotopic Mass: 419.1189253 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.6
- Topological Polar Surface Area: 38.7
- Molecular Weight: 419.9
Experimental Properties
- Density: 1.227±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.7E-6 g/L) (25 ºC),
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM478656-5g |
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2085262-87-7 | 95%+ | 5g |
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| eNovation Chemicals LLC | Y1234577-25g |
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| Ambeed | A1150336-1g |
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2085262-87-7 | 97% | 1g |
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| Ambeed | A1150336-5g |
2-([1,1'-Biphenyl]-4-yl)-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine |
2085262-87-7 | 97% | 5g |
$52.0 | 2025-02-21 | |
| Ambeed | A1150336-25g |
2-([1,1'-Biphenyl]-4-yl)-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine |
2085262-87-7 | 97% | 25g |
$176.0 | 2025-02-21 | |
| Aaron | AR01FNY7-1g |
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine |
2085262-87-7 | 99% | 1g |
$14.00 | 2025-02-10 | |
| Aaron | AR01FNY7-5g |
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine |
2085262-87-7 | 99% | 5g |
$48.00 | 2025-02-10 | |
| Aaron | AR01FNY7-25g |
2-BiPhenyl-4-yl-4-(3-Chloro-Phenyl)-6-Phenyl-[1,3,5]Triazine |
2085262-87-7 | 97% | 25g |
$153.00 | 2023-12-14 | |
| 1PlusChem | 1P01FNPV-1g |
2-BiPhenyl-4-yl-4-(3-Chloro-Phenyl)-6-Phenyl-[1,3,5]Triazine |
2085262-87-7 | 97% | 1g |
$12.00 | 2023-12-19 | |
| 1PlusChem | 1P01FNPV-5g |
2-BiPhenyl-4-yl-4-(3-Chloro-Phenyl)-6-Phenyl-[1,3,5]Triazine |
2085262-87-7 | 97% | 5g |
$38.00 | 2023-12-19 |
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine Suppliers
2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Additional information on 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
Research Briefing on 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine (CAS: 2085262-87-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of triazine derivatives as potential therapeutic agents. Among these, the compound 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine (CAS: 2085262-87-7) has garnered attention due to its unique structural properties and promising biological activities. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
The synthesis of 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine involves a multi-step process that ensures high purity and yield. Recent studies have optimized the reaction conditions to improve efficiency and reduce by-products. The compound's structure, characterized by a central triazine ring substituted with biphenyl and chlorophenyl groups, contributes to its stability and interaction with biological targets. Computational modeling and X-ray crystallography have been employed to elucidate its three-dimensional conformation, which is critical for understanding its binding affinity to specific proteins.
In terms of biological activity, 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine has demonstrated inhibitory effects on several key enzymes involved in inflammatory and oncogenic pathways. Preclinical studies have shown that the compound selectively targets protein kinases, such as PI3K and mTOR, which are implicated in cancer cell proliferation and survival. Additionally, its ability to modulate cytokine production suggests potential applications in autoimmune diseases. These findings are supported by in vitro and in vivo experiments, which have revealed dose-dependent effects and favorable pharmacokinetic profiles.
Despite these promising results, challenges remain in the development of 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine as a therapeutic agent. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Current research is exploring the use of nanoparticle-based delivery systems to enhance the compound's efficacy and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, 2-Biphenyl-4-yl-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine represents a promising candidate for the treatment of various diseases, particularly cancer and inflammatory disorders. Its unique chemical structure and biological activities warrant continued investigation to fully realize its therapeutic potential. Future studies should focus on optimizing its pharmacological properties and evaluating its safety and efficacy in human trials. This research briefing underscores the importance of interdisciplinary collaboration in advancing novel compounds from the bench to the bedside.
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